molecular formula C9H5ClF3N B182426 2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile CAS No. 85386-80-7

2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile

Cat. No.: B182426
CAS No.: 85386-80-7
M. Wt: 219.59 g/mol
InChI Key: MLJVBFZNPNMMCP-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile is an organic compound with the molecular formula C9H5ClF3N It is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with an acetonitrile group

Preparation Methods

The synthesis of 2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile typically involves the reaction of 4-chloro-2-(trifluoromethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired acetonitrile compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.

Common reagents used in these reactions include sodium cyanide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its derivatives could lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile and its derivatives depends on their specific chemical structure and target. Generally, these compounds may interact with biological molecules such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific application and derivative.

Comparison with Similar Compounds

2-(4-Chloro-2-(trifluoromethyl)phenyl)acetonitrile can be compared with similar compounds such as:

  • 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
  • 4-Chloro-2-(trifluoromethyl)phenylboronic acid
  • 2-Chloro-4-(trifluoromethyl)pyrimidine

These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the acetonitrile group in this compound makes it unique and influences its chemical behavior and applications.

Properties

IUPAC Name

2-[4-chloro-2-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N/c10-7-2-1-6(3-4-14)8(5-7)9(11,12)13/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJVBFZNPNMMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395259
Record name 4-Chloro-2-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85386-80-7
Record name 4-Chloro-2-(trifluoromethyl)phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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